

Spectral Data Analysis of 2-(4-Aminophenylthio)acetic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Aminophenylthio)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(4-Aminophenylthio)acetic acid**, a compound of interest in various research and development applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectral characteristics of **2-(4-Aminophenylthio)acetic acid**. These predictions are based on the analysis of its functional groups: a para-substituted benzene ring, a primary aromatic amine, a thioether linkage, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|-----------------|-------------|---|
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | Doublet | 2H | Aromatic H (ortho to -S-) |
| ~6.6-6.8 | Doublet | 2H | Aromatic H (ortho to -NH ₂) |
| ~5.0-6.0 | Singlet (broad) | 2H | -NH ₂ |
| ~3.6 | Singlet | 2H | -S-CH ₂ - |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~170-175 | -COOH |
| ~145-150 | Aromatic C-NH ₂ |
| ~130-135 | Aromatic C-S |
| ~115-120 | Aromatic C-H (ortho to -NH ₂) |
| ~110-115 | Aromatic C-H (ortho to -S-) |
| ~35-40 | -S-CH ₂ - |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Functional Group | Vibration |
|--------------------------------|--------------------|-----------------------|------------|
| 3300-3500 | Strong, Broad | O-H (Carboxylic Acid) | Stretching |
| 3200-3400 | Medium (two bands) | N-H (Amine) | Stretching |
| 3000-3100 | Medium | C-H (Aromatic) | Stretching |
| 2850-2960 | Medium | C-H (Aliphatic) | Stretching |
| 1680-1720 | Strong | C=O (Carboxylic Acid) | Stretching |
| 1600-1620 | Medium | N-H (Amine) | Bending |
| 1450-1550 | Medium to Strong | C=C (Aromatic) | Stretching |
| 1210-1320 | Strong | C-O (Carboxylic Acid) | Stretching |
| 1000-1250 | Medium | C-N (Amine) | Stretching |
| 650-750 | Medium | C-S (Thioether) | Stretching |

Mass Spectrometry (MS)

A significant collection of mass spectra for **2-(4-Aminophenylthio)acetic acid** is available in the mzCloud database, which contains 190 mass spectra across 2 spectral trees.^[1] The expected molecular ion peak [M]⁺ would be observed at m/z 183.0354, corresponding to the molecular weight of the compound (C₈H₉NO₂S).

Expected Fragmentation Patterns:

The molecule is expected to fragment at several key positions, including:

- Loss of the carboxylic acid group (-COOH): leading to a fragment at m/z 138.
- Cleavage of the C-S bond: resulting in fragments corresponding to the aminophenylthio and acetic acid moieties.
- Decarboxylation (-CO₂): producing a fragment at m/z 139.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectral data described above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-(4-Aminophenylthio)acetic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (1H and ^{13}C NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K.
- 1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-(4-Aminophenylthio)acetic acid** sample directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a dilute solution of **2-(4-Aminophenylthio)acetic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 $\mu\text{g/mL}$.

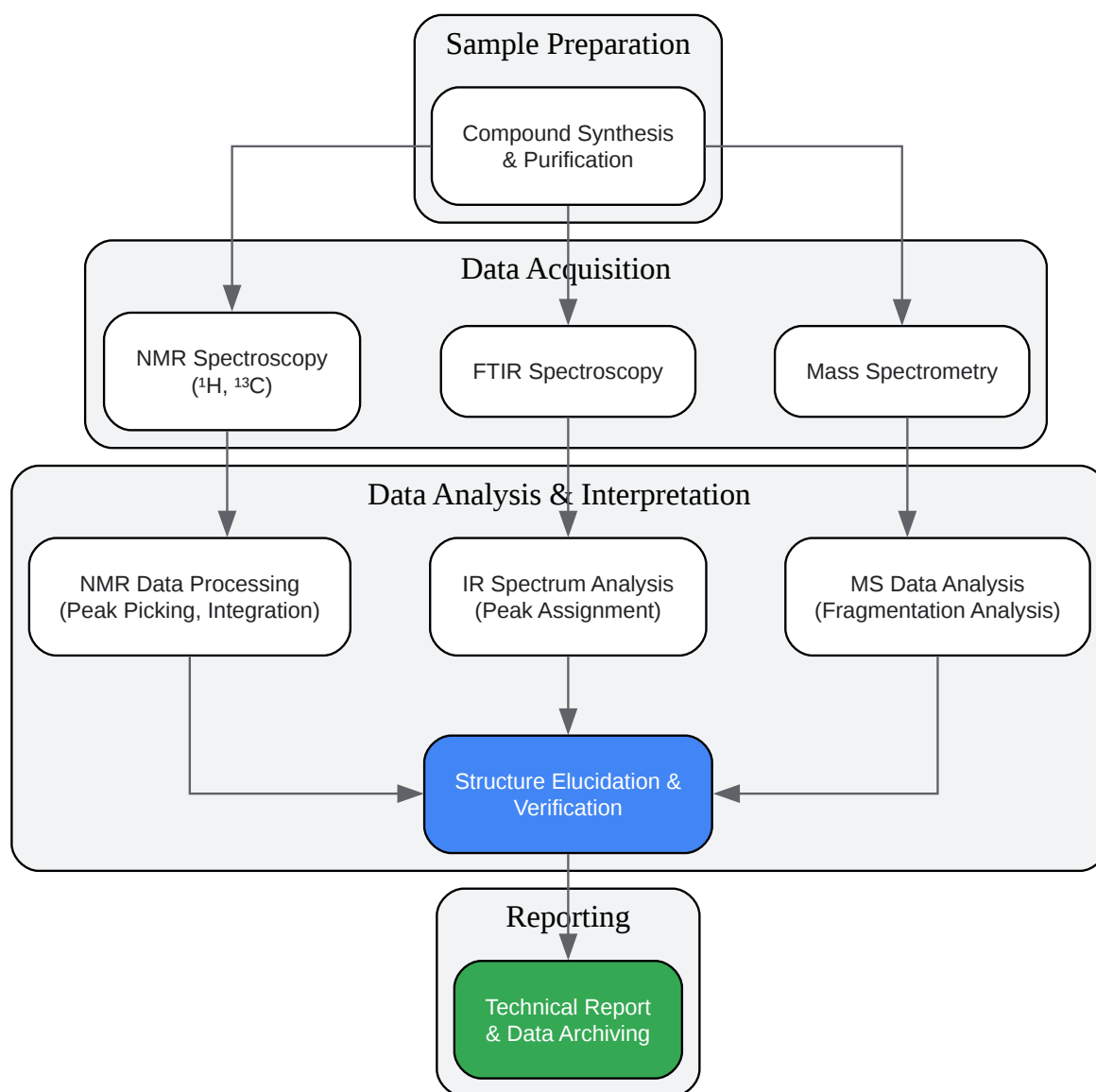
Instrument Parameters (LC-MS):

- Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.

- Source Temperature: 100-150 °C.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like **2-(4-Aminophenylthio)acetic acid**.



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References

- 1. mzCloud – 2 4 Aminophenylthio acetic acid [mzcloud.org]
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